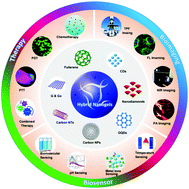Carbon-based hybrid nanogels: a synergistic nanoplatform for combined biosensing, bioimaging, and responsive drug delivery
Chemical Society Reviews Pub Date: 2018-04-18 DOI: 10.1039/C7CS00399D
Abstract
Nanosized crosslinked polymer networks, named as nanogels, are playing an increasingly important role in a diverse range of applications by virtue of their porous structures, large surface area, good biocompatibility and responsiveness to internal and/or external chemico-physical stimuli. Recently, a variety of carbon nanomaterials, such as carbon quantum dots, graphene/graphene oxide nanosheets, fullerenes, carbon nanotubes, and nanodiamonds, have been embedded into responsive polymer nanogels, in order to integrate the unique electro-optical properties of carbon nanomaterials with the merits of nanogels into a single hybrid nanogel system for improvement of their applications in nanomedicine. A vast number of studies have been pursued to explore the applications of carbon-based hybrid nanogels in biomedical areas for biosensing, bioimaging, and smart drug carriers with combinatorial therapies and/or theranostic ability. New synthetic methods and structures have been developed to prepare carbon-based hybrid nanogels with versatile properties and functions. In this review, we summarize the latest developments and applications and address the future perspectives of these carbon-based hybrid nanogels in the biomedical field.


Recommended Literature
- [1] Two-phase oxidation of toluene derivatives by dioxygen using the 3-cyano-1-decylquinolinium ion as a photocatalyst†
- [2] Nature of the “Z”-phase in layered Na-ion battery cathodes†
- [3] Contents list
- [4] Publication received
- [5] Interface charge-transfer induced intralayer excited-state biexcitons in graphene/WS2 van der Waals heterostructures†
- [6] Optically active, magnetic gels consisting of helical substituted polyacetylene and Fe3O4 nanoparticles: preparation and chiral recognition ability
- [7] Contents list
- [8] Nickel-catalyzed Heck reaction of cycloalkenes using aryl sulfonates and pivalates†
- [9] Graphdiyne as a metal-free catalyst for low-temperature CO oxidation†
- [10] Molecular dynamics studies of native and substituted cyclodextrins in different media: 1. Charge derivation and force field performances†










